

solubility profile of 6-Methoxypyridine-3-sulfonyl chloride in common lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxypyridine-3-sulfonyl chloride

Cat. No.: B1370915

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **6-Methoxypyridine-3-sulfonyl chloride**

Authored by: Gemini, Senior Application Scientist Abstract

6-Methoxypyridine-3-sulfonyl chloride is a pivotal reagent in modern medicinal and agricultural chemistry, serving as a key building block for a diverse range of sulfonamide derivatives.^{[1][2]} Its utility in synthetic workflows is fundamentally governed by its solubility and stability in common laboratory solvents. This guide provides a comprehensive analysis of the solubility profile of **6-Methoxypyridine-3-sulfonyl chloride**, grounded in its physicochemical properties and inherent reactivity. We present a predictive framework for its behavior in various solvent classes, detailed, field-proven protocols for empirical solubility determination, and critical handling considerations to ensure experimental success and safety.

Physicochemical Characteristics

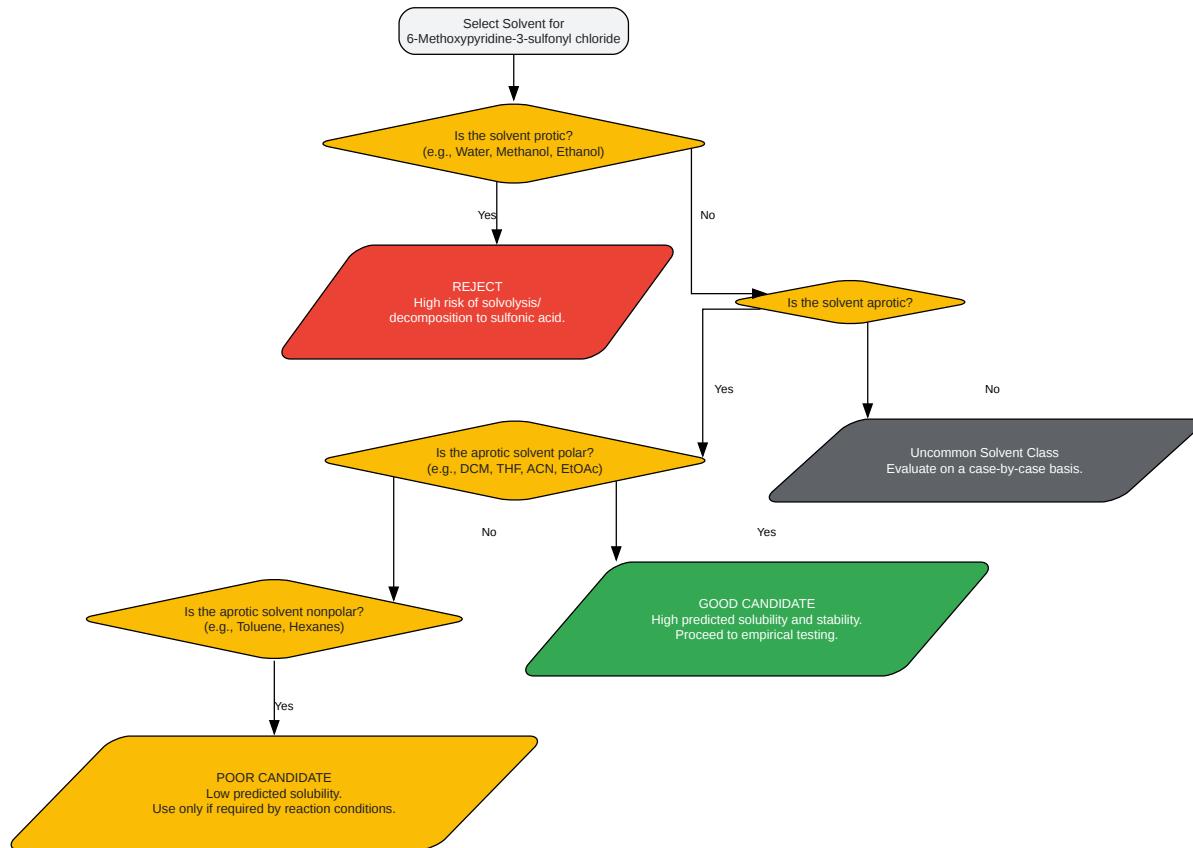
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. **6-Methoxypyridine-3-sulfonyl chloride** is a solid at room temperature, often described as a white crystalline or low-melting solid.^{[1][3]} Key properties are summarized below.

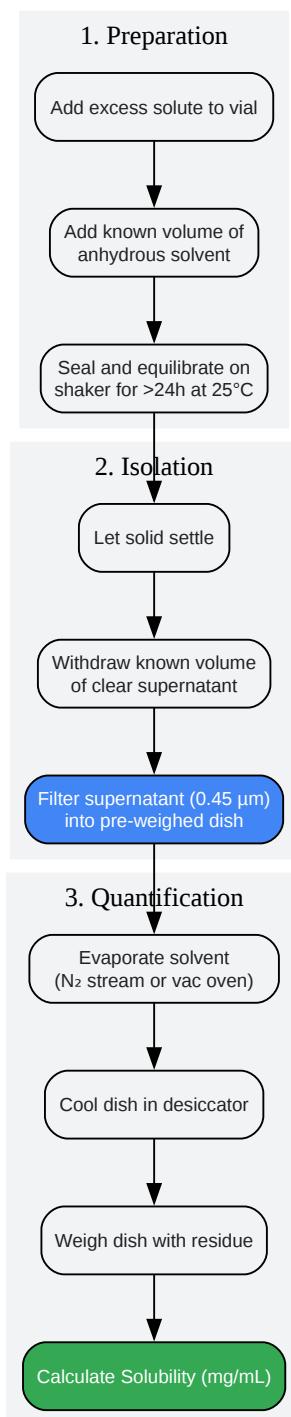
Property	Value	Source
Molecular Formula	C ₆ H ₆ CINO ₃ S	[1][3][4]
Molecular Weight	207.63 g/mol	[3][5]
Appearance	White/Crystalline Low Melting Solid	[1][3]
Boiling Point	320.4 °C at 760 mmHg (Predicted)	[3]
Density	1.449 g/cm ³ (Predicted)	[3]
Storage Conditions	Inert atmosphere, store in freezer (-20°C), away from moisture	[3]

Core Directive: Understanding Solubility through Structure and Reactivity

The solubility of **6-Methoxypyridine-3-sulfonyl chloride** is not merely a matter of physical dissolution but is intrinsically linked to its chemical reactivity. The molecule possesses three key features that dictate its behavior in solvents:

- The Pyridine Ring with a Methoxy Group: The pyridine ring itself is a polar aromatic heterocycle. The electron-donating methoxy group (-OCH₃) further enhances its polarity and potential for hydrogen bonding, suggesting favorable interactions with polar solvents.[6]
- The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic and reactive functional group. It is a strong electron-withdrawing group, contributing significantly to the molecule's overall polarity. Its reactivity is the most critical factor in solvent selection.
- Overall Molecular Polarity: The combination of these groups results in a polar molecule, predicting poor solubility in nonpolar solvents and better solubility in polar solvents.


However, the electrophilic nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. This is the central challenge in determining its solubility profile.


The Critical Role of Solvent Choice: A Reactivity-Based Approach

Selecting a solvent for **6-Methoxypyridine-3-sulfonyl chloride** requires a primary consideration of chemical compatibility.

- **Protic Solvents** (e.g., Water, Alcohols): These solvents are not recommended for creating stock solutions or for reactions where the sulfonyl chloride moiety must be preserved. The lone pair of electrons on the oxygen atom of a protic solvent will attack the electrophilic sulfur atom, leading to rapid solvolysis (hydrolysis in the case of water) to the corresponding sulfonic acid or ester. This is an irreversible decomposition pathway.^{[6][7]} Safety data sheets explicitly warn to avoid moisture.^{[6][8]}
- **Aprotic Solvents** (Polar and Nonpolar): These are the solvents of choice as they lack the acidic protons that lead to decomposition.
 - **Polar Aprotic Solvents** (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone): These are predicted to be the most effective solvents. Their polarity can effectively solvate the polar regions of the molecule without reacting with the sulfonyl chloride group.
 - **Nonpolar Solvents** (e.g., Hexanes, Toluene): Solubility is expected to be significantly lower in these solvents due to the polar nature of the solute.^[7]

The logical workflow for solvent selection is therefore not based on polarity alone, but on a hierarchy that prioritizes chemical stability.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [solubility profile of 6-Methoxypyridine-3-sulfonyl chloride in common lab solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1370915#solubility-profile-of-6-methoxypyridine-3-sulfonyl-chloride-in-common-lab-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com